molecular formula C8H4N2O4 B1588774 [1,1'-Bipyrrole]-2,2',5,5'-tetraone CAS No. 6903-84-0

[1,1'-Bipyrrole]-2,2',5,5'-tetraone

Cat. No. B1588774
CAS RN: 6903-84-0
M. Wt: 192.13 g/mol
InChI Key: PCNTZEWNQWMZCG-UHFFFAOYSA-N
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Description

1,1'-Bipyrrole]-2,2',5,5'-tetraone is a heterocyclic molecule that has been studied extensively in the scientific community due to its unique chemical and physical properties. It is a five-membered ring compound with two nitrogen atoms, one oxygen atom, and two carbon atoms. 1,1'-Bipyrrole]-2,2',5,5'-tetraone is a versatile compound that can be used in a variety of applications, such as organic synthesis, drug development, and materials science.

Scientific Research Applications

Conformational Analysis

Various symmetrical and unsymmetrical 1,1',5,5'-tetraaryl-2,2'-bipyrroles, including derivatives of [1,1'-Bipyrrole]-2,2',5,5'-tetraone, were analyzed for their conformations. It was found that these compounds adopt twisted conformations in the ground state, but their conformations in the excited state are close to planar. This is indicative of effective conjugation through the π-system, which is significant in materials science for developing optical and electronic materials (Ogura, Matsumoto, & Kobayashi, 2006).

Luminescence Properties

Research has demonstrated the highly luminescent properties of functionalized bipyrroles, including derivatives similar to [1,1'-Bipyrrole]-2,2',5,5'-tetraone. They show strong UV emission with quantum yields close to unity in the solid state, making them potential candidates for applications in electroluminescent devices (Che et al., 2001).

Synthesis and Physical Properties

A study on the synthesis and physical properties of novel 1,1',5,5'-Tetraaryl-2,2'-bipyrroles, closely related to [1,1'-Bipyrrole]-2,2',5,5'-tetraone, reveals insights into their structural and electronic characteristics. These compounds are important for understanding the relationship between molecular structure and physical properties, which is crucial in the design of new materials for various applications (Matsumoto, Kobayashi, & Ogura, 2005).

X-ray Crystallography and Emission Properties

The crystal structures and solid-state emission properties of certain bipyrroles, including compounds structurally similar to [1,1'-Bipyrrole]-2,2',5,5'-tetraone, have been studied. These investigations contribute to a deeper understanding of the molecular geometry and its impact on electronic properties, which is essential for developing new optoelectronic materials (Okawara et al., 2015).

Building Blocks for Macrocyclic and Materials Chemistry

Research on stable 2,2'-bipyrroles substituted at positions 5 and 5' highlights their potential as building blocks for macrocyclic and materials chemistry. Their unique geometry extends the π-conjugation of the systems, impacting their electronic properties, which is valuable for the development of new materials with specific electronic and optical properties (Anguera et al., 2017).

properties

IUPAC Name

1-(2,5-dioxopyrrol-1-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNTZEWNQWMZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62238-79-3
Record name [1,1′-Bi-1H-pyrrole]-2,2′,5,5′-tetrone, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62238-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00431153
Record name [1,1'-Bipyrrole]-2,2',5,5'-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Bipyrrole]-2,2',5,5'-tetraone

CAS RN

6903-84-0
Record name [1,1'-Bipyrrole]-2,2',5,5'-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Reactant of Route 2
[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Reactant of Route 3
[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Reactant of Route 4
[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Reactant of Route 5
[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Reactant of Route 6
[1,1'-Bipyrrole]-2,2',5,5'-tetraone

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